molecular formula C19H17ClN2O2S B2481489 4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole CAS No. 303126-40-1

4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2481489
CAS No.: 303126-40-1
M. Wt: 372.87
InChI Key: ZDNMKFODTKZVKL-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenylsulfanyl group, a 4-methoxybenzoyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the 4-chlorophenylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazole ring with a 4-chlorophenylthiol.

    Attachment of the 4-methoxybenzoyl group: This can be accomplished through an acylation reaction using 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the 4-chlorophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-methoxybenzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the 4-chlorophenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole
  • 4-[(4-chlorophenyl)sulfanyl]-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole
  • 4-[(4-chlorophenyl)sulfanyl]-1-(4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

Uniqueness

4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 4-methoxybenzoyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-12-18(25-17-10-6-15(20)7-11-17)13(2)22(21-12)19(23)14-4-8-16(24-3)9-5-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNMKFODTKZVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)OC)C)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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